molecular formula C18H13FN2O2S B2656959 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide CAS No. 328539-70-4

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2656959
CAS No.: 328539-70-4
M. Wt: 340.37
InChI Key: ZSKRDKSNLCZEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the acetyl and phenyl groups. One common method involves the reaction of 2-fluorobenzoyl chloride with 5-acetyl-4-phenylthiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is its potential as an antitumor agent. Research indicates that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have been shown to inhibit cell proliferation in breast cancer models, demonstrating IC50 values ranging from 1.52 to 9.60 μM . This suggests that this compound could be a promising candidate for further development in cancer therapy.

Table 1: Cytotoxicity Data of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound AMCF-71.52
Compound BHepG22.01
This compoundTBD

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For example, certain thiazole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibiotics .

Enzyme Inhibition

Another critical application is the inhibition of specific enzymes related to disease pathways. Research has highlighted that thiazole derivatives can act as inhibitors of histone demethylase LSD1, which is implicated in several cancers . The inhibition of this enzyme could provide a novel therapeutic approach for treating malignancies characterized by aberrant histone methylation.

Table 2: Enzyme Inhibition Activity

Compound NameTarget EnzymeIC50 (μM)
Compound CLSD10.046
Compound DLSD10.065
This compoundTBD

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Structural characterization through techniques such as X-ray crystallography reveals insights into the molecular interactions and stability of the compound . Understanding the crystal structure aids in predicting its reactivity and interaction with biological targets.

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazole derivatives:

  • Antitumor Activity : A study reported that specific thiazole compounds exhibited strong cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values significantly lower than standard chemotherapeutics like Taxol .
  • Antimicrobial Efficacy : Research highlighted that thiazole derivatives displayed broad-spectrum antimicrobial activity, suggesting their potential as lead compounds in antibiotic development .
  • Enzyme Inhibition : Investigations into the inhibition of LSD1 by thiazole compounds revealed promising results, indicating a pathway for therapeutic intervention in cancers associated with histone modification abnormalities .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide
  • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide
  • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-iodobenzamide

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its halogenated counterparts.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring is crucial for the compound's biological activity, and modifications to this structure can significantly influence its pharmacological properties.

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
1Acetylation of thiazoleFormation of 5-acetyl-4-phenylthiazole
2Reaction with fluorobenzoyl chlorideFormation of this compound

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its inhibition of key enzymes and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with thiazole moieties exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, similar thiazole derivatives have shown IC50 values in the low micromolar range, suggesting promising activity against AChE .

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:

  • MCF-7 Cells : Treatment with the compound resulted in a marked increase in apoptotic cells compared to controls (37.11% vs. 1.36%) after 24 hours .
  • Mechanism : The compound appears to disrupt the balance between cell proliferation and apoptosis, a common target in cancer therapy.

Case Studies and Research Findings

Several studies have reported on the biological effects of thiazole derivatives similar to this compound:

  • Alzheimer's Disease Models : Compounds with similar structures were tested for their ability to cross the blood-brain barrier and inhibit AChE effectively .
  • Cancer Cell Lines : Various thiazole derivatives have been tested against different cancer cell lines, showing varying degrees of cytotoxicity and apoptosis induction .

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c1-11(22)16-15(12-7-3-2-4-8-12)20-18(24-16)21-17(23)13-9-5-6-10-14(13)19/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKRDKSNLCZEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.